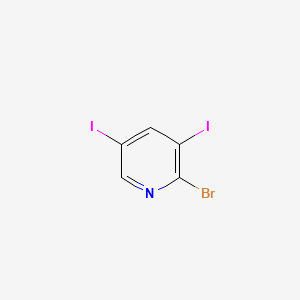

2-Bromo-3,5-diiodopyridine

Vue d'ensemble

Description

2-Bromo-3,5-diiodopyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of complex molecules. These compounds are particularly valuable in medicinal chemistry and materials science for their potential applications in drug development and the creation of novel materials.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2-Bromo-3,5-diiodopyridine, often involves halogenation reactions or coupling processes. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines is achieved through Stille coupling and bromination reactions . Similarly, the synthesis of 5-bromopyridyl-2-magnesium chloride, a related compound, is performed via an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine, demonstrating the versatility of halogen exchange reactions in synthesizing such compounds . Additionally, the synthesis of 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, is facilitated by a 'halogen dance' reaction, which is a method of rearranging halogen atoms on a molecule .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. For example, the study of 2-Amino-3-bromo-5-nitropyridine provides insights into the electronic and vibrational characteristics of such compounds through Density Functional Theory (DFT) calculations and spectroscopic analysis . The presence of multiple halogens, as seen in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, can create a rich intermediate for further chemical manipulations, allowing for the synthesis of pentasubstituted pyridines .

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, which are essential for their transformation into more complex molecules. For instance, 2-bromo-6-isocyanopyridine serves as a convertible isocyanide for multicomponent chemistry, demonstrating its reactivity and utility in synthesizing potent opioids like carfentanil . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine showcases the compound's potential in palladium-catalyzed amination reactions . Furthermore, the regioselective synthesis of symmetrical pyridyl selenium compounds from various bromopyridines, including 2-bromo derivatives, highlights the reactivity of these compounds in organometallic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents on the pyridine ring. These properties are crucial for determining the compound's reactivity, stability, and suitability for various applications. The study of 2-Amino-3-bromo-5-nitropyridine provides comprehensive data on the compound's vibrational frequencies, molecular geometry, and thermodynamic properties, which are essential for understanding its behavior under different conditions . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and related compounds allows for the exploration of their potential as building blocks in medicinal chemistry, given their unique substitution patterns and reactivity .

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

2-Bromo-3,5-diiodopyridine is instrumental in synthesizing bioactive compounds. One notable application is the synthesis of 7-azaindoles with potential biological activity against the protozoal parasite Giardia duodenalis. This synthesis involves a double Sonogashira coupling reaction on 2-amino-3,5-diiodopyridine, followed by the Cacchi reaction, leading to the formation of 2,3,5-trisubstituted 7-azaindoles. Additionally, sequential Sonogashira coupling reactions on related compounds and subsequent reactions yield 2,5-disubstituted 7-azaindoles with significant bioactivity potential (Leboho et al., 2015).

Multicomponent Chemistry

In the realm of multicomponent chemistry, 2-Bromo-3,5-diiodopyridine derivatives, particularly 2-bromo-6-isocyanopyridine, are identified as optimal reagents. These derivatives exhibit desirable qualities like stability and synthetic efficiency, making them suitable for constructing complex molecular structures. The reagents have been successfully used in synthesizing potent compounds like carfentanil (van der Heijden et al., 2016).

Cell Turnover Kinetics Study

5-Bromo-2′-deoxyuridine (BrdU), a derivative of 2-bromo-3,5-diiodopyridine, is frequently used in studying cell population turnover in vivo. A mathematical framework developed for analyzing BrdU-labeling experiments allows for quantitative assessments of cell proliferation, loss rates, and cell input from a source, particularly in the context of T lymphocytes in uninfected and SIV-infected rhesus macaques (Bonhoeffer et al., 2000).

Catalytic Applications in Organic Synthesis

The compound and its derivatives find applications in catalytic processes like amination and hydrodehalogenation. For instance, selective amination of polyhalopyridines, including 2-bromo-3,5-diiodopyridine derivatives, is catalyzed by palladium-Xantphos complexes. This process results in high yields of amino-substituted pyridines, demonstrating the utility of these derivatives in organic synthesis (Ji et al., 2003).

Medicinal Chemistry and Drug Development

In medicinal chemistry, 2-Bromo-3,5-diiodopyridine derivatives are key intermediates for developing bioactive compounds. These derivatives, through various synthetic processes, can be functionalized to create molecules with potential therapeutic applications. For example, the synthesis of 5-bromopyridyl-2-magnesium chloride from 2-bromo-3,5-diiodopyridine derivatives has paved the way for the creation of functionalized pyridines, including key intermediates for drugs like Lonafarnib, an anticancer agent (Song et al., 2004).

Supramolecular Chemistry

Halogen bonding involving bromo-substituted derivatives of 2-Bromo-3,5-diiodopyridine is crucial in supramolecular chemistry. These interactions lead to the formation of supramolecular assemblies, crucial for understanding and developing advanced materials and molecular systems (Mocilac & Gallagher, 2014).

Safety and Hazards

“2-Bromo-3,5-diiodopyridine” is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s possible that it interacts with its targets through halogen bonding, given the presence of bromine and iodine atoms in its structure .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-3,5-diiodopyridine . For instance, certain conditions might enhance or inhibit its interactions with its targets.

Propriétés

IUPAC Name |

2-bromo-3,5-diiodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQXRSNMDARXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrI2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654789 | |

| Record name | 2-Bromo-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885952-14-7 | |

| Record name | 2-Bromo-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3030192.png)

![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)

![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)